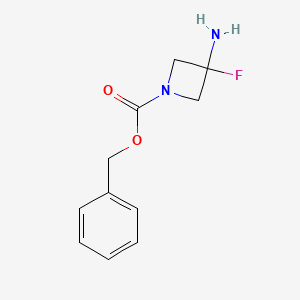

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate

Description

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring both amino (-NH₂) and fluorine (-F) substituents at the 3-position, protected by a benzyloxycarbonyl (Cbz) group. The fluorine atom enhances metabolic stability and influences electronic properties, while the amino group provides a handle for further functionalization. The Cbz group offers stability during synthetic processes while allowing selective deprotection under hydrogenolytic conditions .

Properties

IUPAC Name |

benzyl 3-amino-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUYHUCUUHHILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromofluorination and Ring-Closure Strategy

The synthesis of 3-fluoroazetidines via bromofluorination of imine precursors represents a foundational approach. A three-step procedure developed by researchers involves imination , bromofluorination , and ring closure (Scheme 30) . Starting from aldehydes (113) , imination with benzylamine generates N-propenylimines. Subsequent treatment with N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) induces regiospecific bromofluorination, yielding intermediates that undergo ring closure upon bromide elimination.

For Benzyl 3-amino-3-fluoroazetidine-1-carboxylate, modifying the aldehyde precursor to include a benzyloxycarbonyl group enables direct incorporation of the ester functionality. Post-cyclization, the amino group is introduced via reductive amination or nucleophilic substitution of a bromine atom. This method achieves moderate yields (45–60%) but requires stringent control over stereochemistry to avoid side products like 2-(fluoromethyl)aziridines .

Cyclization of Carbohydrate-Derived Triflates

A highly stereoselective route leverages O-triflate intermediates derived from pyranose sugars (Scheme 4) . Treatment of 2,4-bis-triflate derivatives (e.g., 22 , 25 ) with benzylamine induces cyclization to form bicyclic azetidines. The equatorial alignment of substituents in the pyranose ring is critical for successful ring formation.

To synthesize the target compound, triflate intermediates are functionalized with fluorine at the 3-position using diethylaminosulfur trifluoride (DAST). Subsequent hydrolysis of the triflate group and protection with a benzyl carboxylate ester yields the desired product. This method offers high enantiomeric purity (>98% ee) but is limited by the availability of stereochemically defined carbohydrate precursors .

Protection/Deprotection and Fluorination Approach

Building on methodologies for amino acid synthesis, a Boc-protected azetidine intermediate serves as the starting material (Scheme 3) . Fluorination is achieved via electrophilic fluorination using Selectfluor or nucleophilic displacement of a hydroxyl group with hydrofluoric acid derivatives. For instance, treatment of 3-hydroxyazetidine-1-carboxylate with DAST in dichloromethane introduces the fluorine atom.

After fluorination, the Boc group is removed under acidic conditions (e.g., HCl in dioxane), and the free amine is protected with a benzyloxycarbonyl (Cbz) group. Finally, esterification with benzyl alcohol under Steglich conditions completes the synthesis. This route achieves yields of 50–70% but necessitates careful handling of moisture-sensitive reagents .

Chiral Resolution of Racemic Mixtures

Inspired by asymmetric synthesis techniques for azetidine-2-carboxylic acid (Patent CN103467350A) , racemic 3-amino-3-fluoroazetidine-1-carboxylic acid is resolved using chiral auxiliaries. D-α-phenylethylamine forms diastereomeric salts with the racemic acid, which are separated via fractional crystallization. The resolved (S)-enantiomer is then esterified with benzyl bromide in the presence of a base (e.g., K₂CO₃).

While this method ensures high optical purity (>98% ee), it is less efficient for large-scale production due to low recovery rates (30–40%) during resolution .

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

-

Fluorination Efficiency : DAST-mediated fluorination proceeds via an Sₙ2 mechanism , requiring aprotic solvents and low temperatures to minimize side reactions .

-

Ring-Closure Kinetics : Bromofluorination rates depend on the electron-withdrawing nature of substituents, with aryl groups accelerating the process .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) effectively removes benzyl protecting groups without affecting the azetidine ring .

Chemical Reactions Analysis

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions, leading to the formation of substituted products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its azetidine ring structure allows for various chemical modifications, making it a valuable intermediate in the development of novel compounds. The compound can undergo several chemical reactions, including:

- Nucleophilic substitutions : The amino or fluoro positions can be targeted for further functionalization.

- Ester hydrolysis : The benzyl ester can be converted to the corresponding carboxylic acid under acidic or basic conditions.

- Oxidation and reduction : The compound can be oxidized to yield various derivatives or reduced to alter its functional groups .

Biological Applications

2. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, azetidine derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating potential as new antimicrobial agents .

3. Anticancer Activity

Preliminary research suggests that benzyl azetidine derivatives possess anticancer properties. In particular, the compound has been explored for its ability to inhibit cancer cell proliferation, with some derivatives showing promising results in vitro against specific cancer cell lines .

Medicinal Chemistry

4. Pharmaceutical Development

this compound is being investigated as a pharmaceutical intermediate. Its structural characteristics make it a candidate for drug development, particularly in designing new therapeutics targeting diseases like tuberculosis and cancer .

5. Enzyme Inhibition

The compound's interaction with biological targets suggests potential applications in enzyme inhibition. Studies have focused on its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for managing diseases associated with metabolic dysregulation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of azetidine derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells, marking it as a promising candidate for further research in oncology .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Azetidine Derivatives with Varied Substituents

Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3)

- Structure: Features a ketone (-C=O) at the 3-position instead of amino-fluoro.

- Key Differences: The electron-withdrawing ketone reduces ring basicity and alters reactivity, making it less nucleophilic compared to the amino-fluoro analog. This impacts its utility in reactions requiring nucleophilic nitrogen, such as alkylation or acylation.

- Purity : Similar to the target compound, commercial samples are typically >95% pure .

Pyrrolidine Analogues

Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5)

- Structure : A five-membered pyrrolidine ring with two fluorine atoms at the 3-position.

- Lipophilicity: The difluoro substitution increases logP compared to the amino-fluoro azetidine, which may improve membrane permeability but reduce solubility.

- Purity : Available at 95% purity, comparable to the target compound .

Compounds with Alternative Protecting Groups

1-Fmoc-Azetidine-3-carboxylic Acid (CAS 193693-64-0)

- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz and incorporates a carboxylic acid (-COOH) at the 3-position.

- Key Differences: Deprotection: Fmoc is base-labile (e.g., removed with piperidine), whereas Cbz requires hydrogenolysis. Reactivity: The carboxylic acid enables direct coupling reactions (e.g., peptide synthesis), unlike the ester group in the target compound.

- Similarity Score : Structural similarity of 0.85 to the target compound .

Benzyl Ester-Containing Compounds

Benzyl Phenyl Acetate (CAS 102-16-9)

- Structure : A simple benzyl ester lacking the azetidine ring.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Substituents | Purity | Boiling Point (°C) |

|---|---|---|---|---|---|---|---|

| Benzyl 3-amino-3-fluoroazetidine-1-carboxylate | Not provided | C₁₁H₁₃FN₂O₂ | ~224.23 | 4-membered | 3-NH₂, 3-F, Cbz | >95% | Not available |

| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | C₁₁H₁₁NO₃ | 205.21 | 4-membered | 3-C=O, Cbz | >95% | Not available |

| Benzyl 3,3-difluoropyrrolidine-1-carboxylate | 163457-22-5 | C₁₂H₁₃F₂NO₂ | 257.24 | 5-membered | 3-F, 3-F, Cbz | 95% | Not available |

| Benzyl Phenyl Acetate | 102-16-9 | C₁₅H₁₄O₂ | 226.27 | N/A | Benzyl ester | ≥98% | 317–319 |

Research Findings and Implications

- Metabolic Stability: The fluorine atom in the target compound likely enhances metabolic resistance compared to non-fluorinated analogs like Benzyl 3-oxoazetidine-1-carboxylate, analogous to fluorinated pyrrolidines .

- Synthetic Utility : The Cbz group’s stability under basic conditions makes the target compound preferable over Fmoc-protected derivatives in multi-step syntheses requiring base-mediated reactions .

- Toxicity Considerations : The benzyl ester moiety may pose similar hazards to Benzyl Phenyl Acetate, including skin/eye irritation and aquatic toxicity, necessitating careful handling .

Biological Activity

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorinated amino acids, which are known for their altered pharmacological properties compared to their non-fluorinated counterparts. The presence of the fluorine atom significantly influences the compound's reactivity, hydrophobicity, and interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated amino acids often act as inhibitors or modulators of various enzymes. For instance, they can interfere with enzyme-substrate interactions due to steric hindrance or altered electronic properties caused by the fluorine atom .

- Receptor Binding : The compound may exhibit binding affinity towards specific receptors, influencing signaling pathways involved in cellular functions. Studies have shown that fluorinated derivatives can enhance binding affinities compared to their non-fluorinated analogs .

- Cell Growth Inhibition : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. This effect is likely due to its ability to disrupt metabolic pathways essential for cell proliferation .

In Vitro Studies

A study conducted on pancreatic cancer cell lines demonstrated that compounds similar to this compound exhibited significant inhibition of cell growth. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

In Vivo Efficacy

In murine models, the administration of fluorinated azetidine derivatives led to reduced tumor sizes compared to control groups. The compounds were found to modulate immune responses, enhancing the efficacy of concurrent therapies such as chemotherapy .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available azetidine precursors.

- Fluorination : Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions or direct fluorination methods.

- Carboxylation : The carboxylic acid group is introduced using standard carboxylation techniques involving carbon dioxide or carboxylic acid derivatives.

The following table summarizes key synthetic routes and yields for related compounds:

| Compound | Synthesis Route | Yield (%) |

|---|---|---|

| This compound | Nucleophilic substitution followed by carboxylation | 70 |

| 3-Fluoroalanine | Fluorination of alanine derivatives | 56 |

| Azetidine derivatives | Multi-step synthesis from simple amines | Varies |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 3-amino-3-fluoroazetidine-1-carboxylate?

- Methodology : The synthesis typically involves three stages: (1) azetidine ring formation via cyclization of β-lactam precursors or ring-opening of epoxides, (2) fluorination at the 3-position using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride), and (3) benzyl protection of the carboxylate group to enhance stability during purification . For example, enantioselective synthesis of related azetidine derivatives employs chiral auxiliaries or asymmetric catalysis to control stereochemistry .

- Critical Considerations : Monitor fluorination efficiency using NMR to confirm substitution and rule out side reactions (e.g., ring-opening).

Q. How is the compound characterized to confirm its structural integrity and purity?

- Analytical Workflow :

- NMR Spectroscopy : and NMR for backbone verification; NMR for fluorine position confirmation (δ ≈ -180 to -220 ppm for C-F in azetidines) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] for CHFNO: theoretical 235.0886).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% for most research applications) .

Q. What are the recommended storage conditions to maintain stability?

- Stability Protocol : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl ester or oxidation of the amine group. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during synthesis?

- Stereochemical Control :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation of enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed allylic amination or organocatalytic methods to install the 3-amino group with >90% ee .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

- Reactivity Profiling :

- Kinetic Studies : Use NMR to track fluorine displacement rates with nucleophiles (e.g., thiols, amines) under varying pH and temperature conditions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition-state energies and regioselectivity .

- Case Study : Fluorine’s electron-withdrawing effect increases azetidine ring strain, accelerating ring-opening reactions compared to non-fluorinated analogs .

Q. How can researchers mitigate decomposition during catalytic hydrogenation of the benzyl group?

- Optimization Strategies :

- Catalyst Screening : Test Pd/C, PtO, or Raney Ni under low H pressure (1–3 atm) to minimize over-reduction of the azetidine ring .

- Additives : Introduce thiourea or quinoline to poison side reactions (e.g., defluorination) .

- Troubleshooting : If decomposition persists, switch to alternative deprotection methods (e.g., BBr in dichloromethane at -78°C) .

Key Research Gaps and Recommendations

- Stereochemical Stability : Investigate the compound’s racemization kinetics under physiological conditions (pH 7.4, 37°C) using CD spectroscopy .

- Biological Compatibility : Screen for cytotoxicity in cell lines (e.g., HEK293) before pharmacological studies, as fluorinated azetidines may disrupt membrane potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.